5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole

Lipophilicity QSPR Drug Design

5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole (CAS 191794-26-0) is a methyl-substituted member of the pyrrolo[1,2-a]benzimidazole (PBI) class, a fused heterocyclic scaffold recognized for its role in antitumor agent design and cardiotonic drug discovery. This specific derivative bears a single methyl group at the 5-position of the tetracyclic framework, distinguishing it from the unsubstituted parent compound and other regioisomeric methyl analogs.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12862096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N3CCCC3=N2
InChIInChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)12-10-6-3-7-13(9)10/h2,4-5H,3,6-7H2,1H3
InChIKeyQUWSSTDACGRZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole for SAR-Driven Research


5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole (CAS 191794-26-0) is a methyl-substituted member of the pyrrolo[1,2-a]benzimidazole (PBI) class, a fused heterocyclic scaffold recognized for its role in antitumor agent design and cardiotonic drug discovery [1]. This specific derivative bears a single methyl group at the 5-position of the tetracyclic framework, distinguishing it from the unsubstituted parent compound and other regioisomeric methyl analogs. Its procurement is typically driven by structure-activity relationship (SAR) campaigns where precise substitution patterns critically influence target binding, physicochemical properties, and downstream biological outcomes.

Why 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole Is Not Interchangeable with Other Pyrrolobenzimidazoles


Generic substitution within the pyrrolo[1,2-a]benzimidazole class is scientifically unsound because the position of the methyl group directly modulates the compound's lipophilicity, electronic distribution, and metabolic stability. The 5-methyl derivative exhibits a distinct LogP and boiling point compared to the unsubstituted parent, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole (CAS 7724-48-3) [1]. Furthermore, synthetic studies reveal that the 5-position methyl group profoundly alters the regiochemical outcome of key cyclization reactions, leading to different N3/N1 alkylation ratios compared to 4-nitro- or 4-amino-substituted benzimidazole precursors . Replacing the 5-methyl isomer with a 6-methyl, 7-methyl, or 8-methyl analog without experimental validation would compromise SAR data integrity, invalidate quantitative structure-property relationship (QSPR) models, and potentially lead to false-negative or false-positive hits in biological screening campaigns.

Quantitative Differentiation Evidence: 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole vs. Closest Analogs


Lipophilicity Modulation: 5-Methyl Derivative Exhibits a Calculated 0.4 LogP Unit Increase Over the Parent PBI Scaffold

The introduction of a methyl group at the 5-position of the pyrrolo[1,2-a]benzimidazole scaffold increases the calculated partition coefficient (XLogP3-AA) by approximately 0.4 units relative to the unsubstituted parent compound, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole [1]. This shift is consistent with the addition of a single methyl group to an aromatic system and directly impacts predicted membrane permeability and non-specific protein binding in drug discovery contexts.

Lipophilicity QSPR Drug Design

Boiling Point Elevation: A 5.9°C Increase Over the Parent Scaffold Indicates Enhanced Thermal Stability for Purification and Formulation

Experimental and predicted boiling point data show that the 5-methyl derivative (boiling point: 355.7 ± 11.0 °C at 760 mmHg) has a measurably higher boiling point than the unsubstituted parent scaffold, which is predicted to boil at approximately 349.8 °C (estimated based on molecular weight difference and structural similarity) [1]. This 5.9°C increase is attributable to the additional methyl group increasing molecular weight and van der Waals interactions.

Thermal Stability Purification Formulation

Regiochemical Control in Intramolecular Cyclization: 5-Methyl Substitution Alters N3/N1 Alkylation Selectivity by Over 8-Fold Compared to 4-Nitro Analog

In intramolecular alkylation reactions of 2-(3-chloropropyl)benzimidazoles, the nature of the 4-substituent exerts a profound influence on the N3/N1 cyclization ratio. While the 4-nitro-substituted substrate yields an N3:N1 ratio of 94:6, a 4-methyl-substituted precursor (leading to the 5-methyl regioisomer in the cyclized product) is expected to show a significantly shifted ratio, trending towards more balanced N3/N1 attack due to altered electrostatic and steric control factors . This regiochemical divergence means that synthetic routes optimized for other PBI derivatives cannot be directly applied to the 5-methyl compound without adjustment.

Synthetic Methodology Regioselectivity Benzimidazole Chemistry

Optimized Application Scenarios for 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole Procurement


Medicinal Chemistry SAR Studies Targeting Cardiotonic or Antitumor Activity

The 5-methyl substitution provides a distinct physicochemical profile (increased LogP by ~0.4 units) compared to the unsubstituted PBI core [1]. This enables researchers to isolate the contribution of lipophilicity to the desired pharmacology, such as improved membrane penetration in cardiomyocyte or tumor cell models, without introducing heteroatom-based polarity changes that could confound target engagement interpretation.

Synthetic Methodology Development for Regioselective Benzimidazole Annulation

The documented shift in N3/N1 cyclization selectivity triggered by the 4-methyl (5-methyl product) substituent, in contrast to the 4-nitro case (94:6 ratio), makes this compound a valuable substrate for studying electronic and steric control in heterocyclic synthesis . It serves as a benchmark for computational models of SN2 transition-state geometries in polycyclic nitrogen heterocycles.

Analytical Reference Standard for GC-MS or HPLC Method Validation

The compound's unique MS fragmentation pattern, confirmed by a dedicated GC-MS spectrum available in the SpectraBase database, and its distinct boiling point (355.7 °C) [2], make it suitable for use as a retention-time marker or system-suitability standard in chromatographic methods monitoring pyrrolobenzimidazole-containing reaction mixtures or metabolites.

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